tert-Butyl 2-chlorophenylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDDCZFFWXSEFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 2 Chlorophenylcarbamate
Direct N-Boc Protection of 2-Chloroaniline (B154045) Precursors
The most straightforward method for the synthesis of tert-Butyl 2-chlorophenylcarbamate involves the direct protection of the amino group of 2-chloroaniline. This transformation is commonly achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be performed under various conditions, including catalyst-free, base-mediated, and advanced catalytic systems.
Utilization of Di-tert-butyl Dicarbonate (Boc₂O) in Carbamate (B1207046) Formation
The reaction of an amine with di-tert-butyl dicarbonate is a fundamental and widely used method for introducing the tert-butoxycarbonyl (Boc) protecting group. acs.orgrsc.org This method is highly effective for a wide range of amines, including structurally diverse anilines like 2-chloroaniline. The process is valued for its efficiency, the stability of the resulting carbamate, and the relative ease with which the Boc group can be later removed under acidic conditions. nih.govscispace.com
The N-tert-butoxycarbonylation of 2-chloroaniline with Boc₂O can be carried out under neutral, catalyst-free conditions, often using water or a mix of water and an organic solvent like acetone. nih.govorganic-chemistry.org These "on-water" methods are environmentally benign and can lead to excellent yields in short reaction times, avoiding side products. organic-chemistry.org Alternatively, the reaction is frequently performed in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, or with the addition of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), which can significantly accelerate the reaction. rsc.org The choice of solvent and conditions can be optimized to ensure high conversion and easy product isolation. For halogenated anilines, these methods proceed efficiently to yield the corresponding N-Boc derivatives. researchgate.net
Table 1: Comparison of Conditions for N-Boc Protection of Anilines with (Boc)₂O
| Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| None (Catalyst-Free) | Water | Room Temp | 10-15 min | 90-98 | organic-chemistry.org |
| Guanidine hydrochloride | Ethanol (B145695) | 35-40 °C | 15-30 min | 95-98 | sci-hub.st |
| DMAP | THF | Room Temp | 12 h | High | rsc.org |
| Triethylamine (TEA) | DCM | 0 °C to RT | 1 h | ~100 | rsc.org |
| V₂O₅/SnO₂ | Solvent-Free | Room Temp | 5-15 min | 92-98 | nih.gov |
Catalytic Approaches in N-Boc Protection
To improve efficiency, reduce waste, and operate under milder conditions, various catalytic systems have been developed for N-Boc protection reactions. These include methods based on transition metals and heterogeneous catalysts.
Palladium catalysis offers powerful methods for forming carbon-nitrogen bonds, which can be adapted for the synthesis of N-aryl carbamates. One such approach is the palladium-catalyzed amidation of aryl halides with tert-butyl carbamate. nih.govacs.org In this strategy, a precursor like 1-bromo-2-chlorobenzene (B145985) can be coupled with tert-butyl carbamate in the presence of a palladium catalyst, such as Pd₂(dba)₃, and a suitable ligand (e.g., tert-butyl X-Phos) to yield this compound. This reaction can be conducted at room temperature and demonstrates the versatility of palladium catalysis in constructing the target molecule from different starting materials. nih.govacs.org
Another sophisticated palladium-catalyzed route involves the generation of an aryl isocyanate intermediate from an aryl halide (like 2-chlorophenyl chloride or triflate) and sodium cyanate. acs.orgnih.gov This highly reactive intermediate is then trapped in situ with an alcohol, such as tert-butanol, to form the desired carbamate. This one-pot process is efficient and provides direct access to a variety of N-aryl carbamates. acs.orgnih.gov
Heterogeneous catalysis presents a green and sustainable alternative for chemical synthesis. A vanadium(V) oxide/tin(IV) oxide (V₂O₅/SnO₂) composite has been identified as a highly efficient and reusable catalyst for the N-Boc protection of amines under solvent-free conditions. nih.gov This method involves mixing the amine (2-chloroaniline), Boc₂O, and a catalytic amount of V₂O₅/SnO₂ at room temperature. The reaction proceeds rapidly, typically within minutes, to give the N-Boc protected product in excellent yields. nih.gov
A key advantage of this protocol is the ease of catalyst recovery and reuse. After the reaction, the product can be dissolved in a solvent like ethanol, and the solid catalyst can be separated by simple centrifugation or filtration. The recovered V₂O₅/SnO₂ catalyst can be reused for multiple reaction cycles without a significant loss of its catalytic activity, making the process economical and environmentally friendly. nih.gov
Indirect Synthetic Pathways and Functional Group Transformations
An alternative to the direct protection of 2-chloroaniline is to introduce the chloro substituent onto a pre-existing N-Boc protected aniline (B41778) ring. This approach is particularly useful when specific regioselectivity is required.
Routes via Chlorination of Anilines
This indirect pathway typically begins with the N-Boc protection of aniline itself to form tert-butyl phenylcarbamate. The subsequent step involves the regioselective chlorination of this protected aniline. Direct chlorination of unprotected anilines often leads to a mixture of ortho- and para-isomers, with potential for over-halogenation. beilstein-journals.org However, the bulky N-Boc group can influence the regiochemical outcome of the electrophilic substitution.
Recent advances in organocatalysis have enabled highly ortho-selective chlorination of N-protected anilines. thieme-connect.com Using a secondary ammonium (B1175870) salt catalyst and a chlorinating agent like N-chlorosuccinimide (NCS), it is possible to direct the chlorination specifically to the position adjacent to the carbamate group. thieme-connect.com This method allows for the synthesis of this compound from tert-butyl phenylcarbamate with high precision. The reaction proceeds under mild conditions and tolerates a variety of protecting groups, including Boc. thieme-connect.com Similarly, the reaction of aniline carbamates with NCS has been shown to produce dichlorinated products, indicating the feasibility of introducing chlorine onto the ring after carbamate formation. researchgate.net
Table 2: Research Findings on Synthetic Methodologies
| Methodology | Key Reagents/Catalysts | Substrate(s) | Salient Findings | Reference(s) |
| Direct N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | 2-Chloroaniline | Efficient, high-yielding reaction under various conditions (base-mediated, catalyst-free, etc.). | acs.orgrsc.org |
| Pd-Catalyzed Amidation | Pd₂(dba)₃, t-Bu-XPhos, NaOtBu | 1-Bromo-2-chlorobenzene, tert-Butyl carbamate | Enables C-N bond formation at room temperature to produce the N-Boc aniline. | nih.govacs.org |
| Pd-Catalyzed Carbonylation | Pd₂(dba)₃, Ligand, NaOCN, t-BuOH | 2-Chlorophenyl triflate | One-pot synthesis via an isocyanate intermediate trapped with tert-butanol. | acs.orgnih.gov |
| V₂O₅/SnO₂ Catalysis | V₂O₅/SnO₂ (heterogeneous) | 2-Chloroaniline, Boc₂O | Rapid, solvent-free reaction at room temperature with a recyclable catalyst. | nih.gov |
| Indirect via Chlorination | Secondary ammonium salt, NCS | tert-Butyl phenylcarbamate | Highly ortho-selective chlorination of the N-Boc protected ring. | thieme-connect.com |
A.
The synthesis of this compound, a key intermediate in various chemical processes, can be achieved through several distinct methodologies. These methods range from direct chlorination of a carbamate precursor to the construction of the carbamate moiety from a pre-functionalized aniline derivative.
A.1. Amine Organocyst-Promoted Ortho-Selective Chlorination with Sulfuryl Chloride
A modern approach to synthesizing chlorinated aromatic compounds involves the direct, regioselective chlorination of an aromatic ring. For the synthesis of this compound, this can be conceptualized through the ortho-selective chlorination of the parent compound, tert-butyl phenylcarbamate.
Recent advancements have demonstrated that secondary amines can act as effective organocatalysts for the highly ortho-selective chlorination of aniline derivatives using sulfuryl chloride (SO₂Cl₂) as the chlorine source. dntb.gov.uarsc.orgresearchgate.net This metal-free catalytic system operates under mild conditions and shows compatibility with a wide range of substrates. rsc.orgresearchgate.net The proposed mechanism suggests that the amine catalyst activates the sulfuryl chloride, and further studies indicate that an anionic trichloride (B1173362) species is responsible for the notable ortho-selectivity. researchgate.net
While direct application on tert-butyl phenylcarbamate to produce the 2-chloro derivative is a specific adaptation, the general principles of this methodology are well-established for related aniline structures. dntb.gov.uarsc.org The reaction leverages the directing effect of the carbamate group and the selectivity imparted by the organocatalyst to favor chlorination at the position adjacent to the carbamate linkage.
A.2. Derivatization from Substituted Anilines (e.g., Nitroaniline Intermediates)
A more traditional and widely practiced route to this compound begins with an aniline derivative that already contains the chloro substituent. The most common precursor is 2-chloroaniline. This method focuses on the formation of the carbamate functional group.
The protection of the amino group of 2-chloroaniline as a tert-butoxycarbonyl (Boc) derivative is a standard transformation in organic synthesis. fishersci.co.uk This reaction is typically achieved by treating 2-chloroaniline with di-tert-butyl dicarbonate (Boc₂O). The process is flexible and can be performed under various conditions, often achieving high yields. fishersci.co.uk
Another pathway involves starting with a nitroaniline precursor, such as 2-chloro-6-nitroaniline (B1581787) or another suitable isomer. The synthesis would proceed in a multi-step fashion:
Boc Protection: The amino group of the nitroaniline is first protected with di-tert-butyl dicarbonate.
Nitro Group Reduction: The nitro group is then reduced to an amine. A variety of reducing agents can be employed for this step.
Further Modification (if necessary): Depending on the starting isomer, additional steps like diazotization followed by substitution might be required to install the chloro group at the desired position, though starting with the correctly substituted chloro-nitroaniline is more direct.
A documented synthesis of a related compound, tert-butyl 2-aminophenylcarbamate, starts from 2-nitrophenylcarbamate. In this process, the nitro group is reduced using iron(III) chloride and hydrazine (B178648) hydrate (B1144303) in methanol (B129727) under reflux. nih.gov This demonstrates the feasibility of the nitro-intermediate strategy.
A.3. Nucleophilic Substitution and Condensation Strategies
This approach centers on the formation of the carbamate C-N bond through a nucleophilic substitution or condensation reaction. The most direct example of this is the reaction between the nucleophilic amine (2-chloroaniline) and an electrophilic Boc-donating reagent. science.govorganic-chemistry.org
The reaction of 2-chloroaniline with di-tert-butyl dicarbonate (Boc₂O) is the archetypal example. organic-chemistry.org In this reaction, the nitrogen atom of the aniline acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride (B1165640). This is followed by the departure of a leaving group to form the stable carbamate product. This reaction is technically a nucleophilic acyl substitution.
Alternative strategies for carbamate synthesis exist, such as using alkyl phenyl carbonates as electrophiles. orgsyn.org For instance, tert-butyl phenyl carbonate can react with amines in ethanol to form the corresponding tert-butyl carbamate. orgsyn.org Another method involves the three-component coupling of an amine, carbon dioxide, and an alkyl halide, often facilitated by a base like cesium carbonate. organic-chemistry.orggoogle.comacs.org These methods, while general for carbamate formation, are readily applicable to the specific synthesis of this compound from 2-chloroaniline.
B. Optimization of Synthetic Parameters
The efficiency, yield, and purity of this compound synthesis are highly dependent on the careful control of reaction parameters. Optimization focuses on stoichiometry, solvent choice, temperature, and reaction time to maximize product formation while minimizing side reactions.
B.1. Stoichiometric Control and Solvent Systems
For the common synthesis route using 2-chloroaniline and di-tert-butyl dicarbonate (Boc₂O), stoichiometric control is crucial. Typically, a slight excess of Boc₂O is used to ensure complete conversion of the aniline. However, using a large excess can complicate purification. The reaction is often performed in the presence of a base, such as sodium bicarbonate, sodium hydroxide, or 4-dimethylaminopyridine (B28879) (DMAP), with 1 to 1.5 equivalents of the base being typical. fishersci.co.uk
The choice of solvent significantly impacts reaction rate and yield. orgsyn.org A variety of solvents can be employed, with common choices including tetrahydrofuran (B95107) (THF), acetonitrile (B52724), dichloromethane (B109758) (DCM), and dioxane. fishersci.co.uknih.gov Water or biphasic systems (e.g., chloroform (B151607)/water) are also frequently used. fishersci.co.uk Research has shown that alcoholic solvents, like methanol, can greatly enhance the reaction rate for the Boc protection of aromatic amines, even without the need for a base. wuxibiology.com Kinetic studies revealed that the reaction between p-toluidine (B81030) and Boc anhydride is 70 times faster in deuterated methanol (CD₃OD) than in deuterated chloroform (CDCl₃). wuxibiology.com
| Solvent System | Typical Base | Key Advantages/Observations | Reference |
|---|---|---|---|
| Water/THF, Acetonitrile, Dioxane | NaOH, DMAP, NaHCO₃ | Standard, flexible conditions with generally high yields. | fishersci.co.uk |
| Dichloromethane (DCM) | DIPEA, HOBt, EDCI | Used in peptide-coupling style condensations. | nih.gov |
| Methanol or other alcohols | None required | Significantly accelerates reaction rate for aromatic amines. | wuxibiology.com |
| Water-acetone (catalyst-free) | None | Eco-friendly conditions, excellent yields, and short reaction times. | nih.gov |
B.2. Reaction Temperature and Duration
The Boc protection of amines is generally conducted under mild temperature conditions. Most procedures call for the reaction to be run at room temperature (ambient, ~20-25°C) or with moderate heating to around 40°C. fishersci.co.uk The reaction is typically fast, with conversions often complete within a few hours. nih.gov For less reactive aromatic amines, the reaction may take longer or require gentle heating to proceed at a reasonable rate. wuxibiology.com
In some specific synthetic protocols, such as those involving condensation reagents like EDCI and HOBt, the initial stages of the reaction may be carried out at 0°C before allowing the mixture to warm to room temperature. nih.gov Conversely, lower temperatures can also be beneficial in controlling exotherms and minimizing side reactions. However, lower temperatures also decrease the reaction rate, potentially requiring longer reaction times. researchgate.net The optimal duration is usually determined by monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) until the starting aniline is fully consumed. nih.gov A convenient, though not always necessary, approach is to allow the reaction to stir overnight to ensure completion. orgsyn.org
B.3. Mitigation of Side Reactions (e.g., Hydrolysis)
Several side reactions can occur during the synthesis of this compound, primarily related to the stability of the reagents and the product.
Hydrolysis: The main reagent, di-tert-butyl dicarbonate (Boc₂O), is susceptible to hydrolysis, especially in the presence of water and base. This consumes the reagent and can lower the yield. While traces of moisture can sometimes catalyze carbamate formation, excessive water should be avoided unless it is part of a planned aqueous or biphasic solvent system. orgsyn.org
Di-Boc Formation: Aromatic amines can sometimes undergo double protection to form an N,N-di-Boc derivative, although this is less common than with aliphatic amines. Careful control of stoichiometry (avoiding a large excess of Boc₂O) and reaction conditions helps to suppress this side reaction. Catalyst-free methods in water have been noted to chemoselectively produce the mono-N-Boc product without forming di-Boc derivatives. organic-chemistry.org
Product Instability: The product itself, a carbamate, can undergo hydrolysis back to the amine under acidic conditions. fishersci.co.ukresearchgate.net Therefore, the reaction workup should be performed under neutral or basic conditions to prevent cleavage of the desired Boc group. A typical workup involves washing with water and a basic solution, such as aqueous sodium bicarbonate or sodium hydroxide, to remove acidic byproducts and unreacted reagents. nih.govorgsyn.org
By carefully optimizing these parameters—stoichiometry, solvent, temperature, and workup conditions—the synthesis of this compound can be performed efficiently and in high yield, minimizing the formation of unwanted byproducts.
Scalability and Process Development for this compound Synthesis
The successful transition of a synthetic route for this compound from a laboratory setting to an industrial scale necessitates a thorough evaluation of process development and scalability. While specific process development data for this compound is not extensively detailed in publicly available literature, general principles of chemical process scale-up for analogous N-aryl carbamates can be applied. The primary goal of process development is to establish a safe, robust, economically viable, and environmentally sustainable manufacturing process that consistently delivers the product with the required quality and purity.
Key considerations in the process development for the synthesis of this compound, which is typically prepared via the reaction of 2-chloroaniline with di-tert-butyl dicarbonate (Boc anhydride), include reaction kinetics, thermodynamics, mass and heat transfer, reagent selection and stoichiometry, solvent choice, and downstream processing.
Reaction Parameter Optimization
A critical aspect of process development is the optimization of reaction parameters to maximize yield, minimize impurities, and ensure operational safety. This is often achieved through a combination of traditional one-factor-at-a-time (OFAT) experiments and more sophisticated Design of Experiments (DoE) methodologies.
For the synthesis of this compound, key parameters to be optimized would include:
Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. An optimal temperature profile would ensure a reasonable reaction time without promoting degradation of the starting materials or the product.
Solvent: The choice of solvent is crucial for ensuring solubility of reactants, facilitating heat transfer, and influencing reaction kinetics. For large-scale production, factors such as cost, toxicity, environmental impact, and ease of recovery are paramount.
Catalyst/Base: While the reaction between an aniline and Boc anhydride can proceed without a catalyst, a non-nucleophilic base is often employed to neutralize the acidic byproduct and accelerate the reaction. The selection of the base and its loading would be a key optimization parameter.
Reagent Stoichiometry: The molar ratio of 2-chloroaniline to di-tert-butyl dicarbonate would be carefully controlled to ensure complete conversion of the starting aniline while minimizing the use of excess Boc anhydride, which can be costly and lead to purification challenges.
A hypothetical optimization study for the synthesis of this compound is presented in the table below.
| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Dichloromethane | Triethylamine | 25 | 12 | 85 | 95 |
| 2 | Tetrahydrofuran | Triethylamine | 25 | 12 | 88 | 96 |
| 3 | Acetonitrile | Triethylamine | 25 | 12 | 90 | 97 |
| 4 | Acetonitrile | N,N-Diisopropylethylamine | 40 | 8 | 95 | 98 |
| 5 | Acetonitrile | N,N-Diisopropylethylamine | 60 | 6 | 93 | 97 |
Process Safety and Hazard Analysis
A thorough hazard analysis is a non-negotiable aspect of scaling up any chemical process. For the synthesis of this compound, potential hazards include:
Thermal Runaway: The reaction of Boc anhydride with an amine is exothermic. On a large scale, inefficient heat removal could lead to a thermal runaway, posing a significant safety risk. Calorimetric studies, such as Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1), would be essential to understand the thermal profile of the reaction and design an appropriate cooling system.
Reagent Handling: 2-Chloroaniline is a toxic substance. Appropriate personal protective equipment (PPE) and engineering controls, such as closed-system transfers, would be required to minimize operator exposure.
Byproduct Formation: The reaction can generate isobutylene (B52900) and carbon dioxide as byproducts from the decomposition of the tert-butoxycarbonyl group, especially at elevated temperatures. The process design must account for the safe venting of these gases.
Downstream Processing and Purification
The isolation and purification of this compound on a large scale present a different set of challenges compared to laboratory procedures. The chosen method must be efficient, scalable, and cost-effective.
Work-up: Aqueous work-up procedures common in the lab may be less practical on a large scale due to the generation of large volumes of aqueous waste. Alternative methods, such as direct crystallization or solvent-swap distillation, would be explored.
Crystallization: Crystallization is often the preferred method for purification at an industrial scale as it can provide a high-purity product in a single step. The development of a robust crystallization process would involve screening of various solvents and optimization of parameters like cooling rate, agitation, and seeding to control crystal size and morphology, which can impact filtration and drying characteristics.
The following table outlines a comparison of potential purification methods for this compound at an industrial scale.
| Purification Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Crystallization | High purity, cost-effective, well-established technology | Solvent selection can be challenging, potential for polymorphism | Excellent |
| Column Chromatography | Excellent separation for complex mixtures | High cost of stationary phase, large solvent consumption, not ideal for large quantities | Poor |
| Distillation | Effective for volatile compounds | Product may be thermally labile, requires high vacuum for high-boiling point compounds | Good |
Chemical Reactivity and Transformations of Tert Butyl 2 Chlorophenylcarbamate
Hydrolysis of the Carbamate (B1207046) Moiety
The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, valued for its stability and the relative ease of its removal under specific conditions. niscpr.res.inorganic-chemistry.org The hydrolysis of the carbamate linkage in tert-Butyl 2-chlorophenylcarbamate, leading to the deprotection of the amino group to form 2-chloroaniline (B154045), can be accomplished through acid-catalyzed, base-mediated, and neutral strategies.
Acid-Catalyzed Hydrolysis and Boc Deprotection
Acid-catalyzed hydrolysis is the most common method for the cleavage of the Boc protecting group. researchgate.net This process is typically efficient and proceeds under mild conditions. Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed, often in solvents such as dichloromethane (B109758) (DCM) or dioxane. masterorganicchemistry.comgoogle.com
The mechanism of acid-catalyzed deprotection involves the protonation of the carbamate's carbonyl oxygen. This is followed by the fragmentation of the protonated carbamate, which leads to the formation of the unstable carbamic acid, a stable tert-butyl carbocation, and carbon dioxide. masterorganicchemistry.combham.ac.uk The reaction rate has been observed to have a second-order dependence on the concentration of the acid in some cases. researchgate.net The use of solid Brønsted acid catalysts, such as H-BEA zeolite, in a continuous flow reactor has also been shown to be an effective method for N-Boc deprotection, offering high yields in short residence times. rsc.org
Table 1: Conditions for Acid-Catalyzed Boc Deprotection
| Reagent | Solvent | Conditions | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | masterorganicchemistry.comgoogle.com |
| Hydrochloric Acid (HCl) | Dioxane / Propan-2-ol | Room Temperature or gentle heating | researchgate.netgoogle.com |
| Aqueous Phosphoric Acid | - | Mild conditions | rsc.org |
Base-Mediated Hydrolysis
While the Boc group is generally characterized by its stability in basic conditions, cleavage can be induced under specific circumstances. rsc.org Base-mediated hydrolysis is less common but provides an alternative deprotection strategy, particularly for substrates sensitive to acidic conditions.
Reports have shown that N-Boc groups can be removed using reagents like sodium carbonate in refluxing dimethoxyethane (DME) or sodium t-butoxide in slightly wet tetrahydrofuran (B95107) (THF). rsc.org These methods are particularly effective for cleaving unactivated primary N-Boc groups from substrates that are stable in the presence of a base. rsc.org
Neutral Deprotection Strategies (e.g., Boiling Water-Catalyzed Hydrolysis)
Several deprotection strategies that avoid the use of strong acids or bases have been developed, offering milder and more environmentally benign alternatives.
Boiling Water-Catalyzed Hydrolysis : It has been demonstrated that the hydrolysis of tert-butyl carbamates can be achieved simply by heating in water. rsc.org Water at elevated temperatures (WET) can function simultaneously as a reactant, solvent, and catalyst. rsc.org Studies on aryl carbamates have shown that electron-donating groups on the phenyl ring can facilitate this hydrolysis, while electron-withdrawing groups tend to slow it down. rsc.org This method avoids the need for subsequent neutralization steps and reduces salt waste. rsc.org
Thermolytic Deprotection : The thermal cleavage of the Boc group can be performed in various solvents at elevated temperatures. nih.gov Solvents such as 2,2,2-trifluoroethanol (B45653) (TFE) and hexafluoroisopropanol (HFIP) are particularly effective, with the deprotection process being significantly accelerated under microwave-assisted conditions. researchgate.net This method allows for selective deprotection based on the amine's structure, with N-Boc aryl amines being more readily cleaved than N-Boc alkyl amines. nih.gov
Iodine-Mediated Deprotection : A simple and efficient method for the selective removal of N-Boc groups involves the use of iodine as a catalyst. researchgate.net This reaction can be carried out under solvent-free conditions or in a solvent, providing an effective alternative to traditional methods. researchgate.net
Reactions Involving the Aromatic Ring
The 2-chlorophenyl moiety of this compound offers opportunities for further chemical transformations, allowing for the synthesis of more complex molecular architectures. These reactions can involve substitution of the chlorine atom or functionalization of other positions on the aromatic ring.
Substitution Reactions on the Chlorophenyl Moiety
The chlorine atom on the phenyl ring is a site for nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by other substituents. smolecule.com After deprotection to 2-chloroaniline, the amino group can direct further reactions. 2-Chloroaniline itself is a versatile starting material used in the synthesis of dyes, pharmaceuticals, and agrochemicals, and it can undergo both electrophilic and nucleophilic substitution reactions. cymitquimica.com For instance, 2-chloroaniline can react with other chlorinated heterocycles, like 2-chloro-4,6-dimethylpyrimidine, in an aromatic nucleophilic substitution to form 2-anilinopyrimidines. rsc.org
Functionalization of the Aromatic Scaffold
The N-Boc group can act as a directing group for the functionalization of the aromatic ring. It is known to be an effective ortho-directing group in lithiation reactions, enabling the introduction of substituents at the position adjacent to the carbamate group. acs.org However, attempts to use this strategy with N-(Boc)-3-chloroaniline have shown that the outcome can be complex, sometimes leading to the formation of N-(Boc)-aniline instead of the desired ortho-functionalized product. acs.org
After deprotection, the resulting 2-chloroaniline can be used in a variety of C-C and C-N bond-forming reactions. For example, it can undergo N-alkenylation with piperylene derivatives, followed by a Claisen rearrangement to yield C-alkenylated products. researchgate.net Furthermore, the development of transition metal-catalyzed cross-coupling reactions has provided powerful tools for the functionalization of haloanilines. These methods allow for the regioselective introduction of aryl groups and other functionalities onto the aromatic scaffold. beilstein-journals.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Chloroaniline |
| Trifluoroacetic acid |
| Hydrochloric acid |
| Dichloromethane |
| Dioxane |
| Sodium carbonate |
| Dimethoxyethane |
| Sodium t-butoxide |
| Tetrahydrofuran |
| 2,2,2-Trifluoroethanol |
| Hexafluoroisopropanol |
| Iodine |
| 2-chloro-4,6-dimethylpyrimidine |
| N-(Boc)-3-chloroaniline |
| N-(Boc)-aniline |
Transformations at the tert-Butyl Group
The tert-butyl group is characterized by its steric bulk and the stability of the corresponding tert-butyl cation. These features define its reactivity, particularly in substitution reactions.
Direct nucleophilic substitution on the tertiary carbon of the tert-butyl group via an SN2 mechanism is generally not observed. The significant steric hindrance presented by the three methyl groups prevents the backside attack required for an SN2 reaction sciencemadness.org.
However, the tert-butyl group can be cleaved from the carbamate under anhydrous acidic conditions. This transformation does not proceed via a direct substitution by a nucleophile on the tert-butyl group itself, but rather through an SN1-type mechanism organic-chemistry.orglibretexts.org. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen, followed by the departure of the stable tert-butyl cation. This carbocation is a high-energy intermediate that can then be trapped by a nucleophile or undergo elimination to form isobutene organic-chemistry.orglibretexts.orgrsc.org. The stability of the tert-butyl carbamate group towards a wide range of nucleophiles and basic conditions makes it an effective protecting group in multi-step syntheses organic-chemistry.org.
Table 1: Reactivity of tert-Butyl Group in Carbamates
| Reaction Type | Conditions | Mechanism | Outcome |
|---|---|---|---|
| Nucleophilic Attack | Basic or Neutral | SN2 (Disfavored) | No reaction due to steric hindrance sciencemadness.org |
Oxidative and Reductive Transformations (General Consideration)
The tert-butoxycarbonyl (Boc) protecting group is generally robust and remains intact under various oxidative and reductive conditions, allowing for selective transformations at other sites of the molecule.
For instance, studies on the methylene (B1212753) blue-catalyzed oxidative cleavage of N-carbonylated indoles have shown that while the indole (B1671886) ring is oxidized and cleaved, the Boc group itself remains unchanged nsf.govthieme-connect.com. This highlights the stability of the carbamate moiety under specific photo-oxidative conditions thieme-connect.com. While general carbamates can be oxidized or reduced, the specific conditions required can often be tailored to leave the Boc group unaffected evitachem.com.
Similarly, the Boc group is stable to many reducing agents. A common synthetic strategy involves the reduction of other functional groups on the aromatic ring while the Boc-protected amine is preserved. For example, a nitro group on a phenyl ring can be reduced to an amine using reagents like iron powder in the presence of an acid or catalytic hydrogenation, without cleaving the tert-butyl carbamate nih.gov. The reduction of a different Boc-protected compound with lithium aluminum hydride has also been shown to leave the Boc group intact researchgate.net. This stability is a cornerstone of its utility as a protecting group in complex molecule synthesis.
Reactions Leading to Derivative Formation (e.g., Thiocarbamide Derivatives from Boc-Protected Anilines)
The Boc-protected amine in compounds like this compound can be used as a precursor for the synthesis of various derivatives, notably thiocarbamides (thioureas). These derivatives are valuable starting materials in medicinal and agricultural chemistry gsconlinepress.comgsconlinepress.com.
A primary method for synthesizing thiocarbamide derivatives involves the condensation of a Boc-protected aniline (B41778) with substituted thioureas. In a typical procedure, an aniline, such as 3-chloroaniline, is first protected using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) to form the corresponding tert-butyl carbamate gsconlinepress.comresearchgate.net. This intermediate is then refluxed with a substituted thiourea (B124793) in a solvent like isopropanol. This reaction yields the N-Boc-protected thiocarbamide derivative, which can subsequently be deprotected to give the final thiocarbamide product gsconlinepress.comresearchgate.net.
Another approach involves the in-situ generation of an isocyanate from the Boc-protected amine. Under the influence of a base such as tert-butoxide lithium (t-BuOLi), Boc-protected amines can eliminate the tert-butyl group and carbon dioxide to form a highly reactive isocyanate intermediate. This isocyanate can then be trapped by various nucleophiles, including thiols, to produce the corresponding thiocarbamates nih.gov.
Research has demonstrated the successful synthesis of various substituted thiocarbamide derivatives from Boc-protected 3-chloroaniline, a compound structurally analogous to the parent structure of this compound.
Table 2: Synthesis of Thiocarbamide Derivatives from Boc-Protected 3-Chloroaniline
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Boc-protected 3-chloroaniline | Phenyl thiourea | N-(3-chlorophenyl)-N'-(phenyl)thiourea (after deprotection) | gsconlinepress.comresearchgate.net |
| Boc-protected 3-chloroaniline | 4-Chlorophenyl thiourea | N-(3-chlorophenyl)-N'-(4-chlorophenyl)thiourea (after deprotection) | gsconlinepress.comresearchgate.net |
| Boc-protected 3-chloroaniline | 4-Methylphenyl thiourea | N-(3-chlorophenyl)-N'-(4-methylphenyl)thiourea (after deprotection) | gsconlinepress.comresearchgate.net |
These reactions underscore the versatility of tert-butyl aryl carbamates as intermediates in the synthesis of a diverse range of derivatives.
Spectroscopic and Structural Elucidation of Tert Butyl 2 Chlorophenylcarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For tert-Butyl 2-chlorophenylcarbamate, both proton (¹H) and carbon-13 (¹³C) NMR analyses are essential for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR analysis of this compound, conducted in a deuterated chloroform (B151607) (CDCl₃) solvent, reveals distinct signals that correspond to the different types of protons in the molecule. datapdf.com The spectrum is characterized by three main regions: the aromatic region, a broad singlet for the amine proton, and a sharp singlet for the tert-butyl group. datapdf.com
The protons on the 2-chlorophenyl ring appear as a multiplet in the range of δ 7.32 ppm. datapdf.com A broad singlet corresponding to the carbamate (B1207046) N-H proton is observed between δ 8.22 and 8.37 ppm. datapdf.com The high intensity singlet at δ 1.52 ppm is characteristic of the nine equivalent protons of the tert-butyl group. datapdf.com The integration of these signals (4:1:9) confirms the ratio of aromatic, amine, and tert-butyl protons, respectively, which is consistent with the compound's structure.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.37 - 8.22 | Broad Singlet | 1H | N-H |
| 7.32 | Multiplet | 4H | Aromatic H |
| 1.52 | Singlet | 9H | -C(CH₃ )₃ |
| ¹H NMR Data recorded in CDCl₃. datapdf.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
While specific experimental ¹³C NMR data for this compound was not detailed in the reviewed literature, the expected chemical shifts can be predicted based on the known effects of its functional groups. The spectrum would show signals for the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl group.
The carbamate carbonyl carbon (C=O) is expected to appear in the downfield region, typically around δ 152-155 ppm. The carbons of the 2-chlorophenyl ring would produce a set of signals between δ 120 and 140 ppm, with the carbon atom bonded to the chlorine atom showing a characteristic shift. The quaternary carbon of the tert-butyl group is anticipated around δ 80-82 ppm, while the three equivalent methyl carbons would produce a strong signal further upfield, typically near δ 28 ppm.
| Predicted Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~153 | Carbonyl | C =O |
| ~137 | Aromatic | C -NH |
| ~130 | Aromatic | C -Cl |
| ~122-129 | Aromatic | Ar-C H |
| ~81 | Quaternary | -C (CH₃)₃ |
| ~28 | Methyl | -C(C H₃)₃ |
| Predicted ¹³C NMR values based on analogous structures. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. The IR spectrum of this compound, recorded in chloroform, displays characteristic absorption bands that confirm its key structural features. datapdf.com
A significant band at 3420 cm⁻¹ corresponds to the N-H stretching vibration of the carbamate group. datapdf.com The strong, sharp absorption at 1725 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration, a hallmark of carbamates. datapdf.com Another band is noted at 1510 cm⁻¹, which can be attributed to the N-H bending vibration combined with C=C stretching vibrations from the aromatic ring. datapdf.com
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3420 | Amine (N-H) | Stretch |
| 1725 | Carbonyl (C=O) | Stretch |
| 1510 | Amine (N-H) / Aromatic (C=C) | Bend / Stretch |
| IR data recorded in CHCl₃. datapdf.com |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In a typical LC-MS analysis of this compound, the compound would first be separated from any impurities on a chromatography column.
Upon entering the mass spectrometer, the molecule would be ionized, commonly forming a protonated molecular ion [M+H]⁺. Given the molecular weight of 227.69 g/mol , this would result in a detectable ion at an m/z value of approximately 228.7. The mass spectrum for this compound shows a molecular ion peak (M⁺) at m/e 227, confirming the molecular weight. datapdf.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of a molecule's elemental formula from its exact mass.
For this compound, the molecular formula is C₁₁H₁₄ClNO₂. The theoretical monoisotopic mass, calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O), is 227.07130 Da. An HRMS analysis would be expected to yield a measured mass that matches this theoretical value with an error of less than 5 parts per million (ppm), unequivocally confirming the elemental composition and identity of the compound.
Advanced Chromatographic Purity and Characterization
Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are powerful tools for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile organic compounds like this compound. While specific, detailed HPLC methods for this exact compound are not extensively published in peer-reviewed literature, standard reverse-phase HPLC protocols for related carbamate compounds are well-established and directly applicable.
Typically, the analysis would be performed on a C18 column, which is a versatile stationary phase suitable for a wide range of organic molecules. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the main compound from any impurities or starting materials. Detection is commonly achieved using a UV detector, as the phenyl ring in the carbamate provides strong chromophoric activity. For instance, related carbamate pesticides are often analyzed with UV detection at 254 nm. epa.gov The purity of the compound is determined by the relative area of the main peak in the chromatogram. For many commercial and research purposes, a purity of ≥98% as determined by HPLC is common. sigmaaldrich.com
Table 1: Representative HPLC Conditions for Carbamate Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Injection Volume | 5-20 µL |
This table represents typical starting conditions for method development for the analysis of phenylcarbamates based on established literature for similar compounds. epa.govkoreascience.kr
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures.
For this compound, a UPLC method would provide a rapid and highly sensitive means of purity assessment. The principles of separation are similar to HPLC, generally employing a reverse-phase column (e.g., Acquity UPLC BEH C18) and a gradient elution with a mobile phase of water and acetonitrile or methanol. googleapis.com The increased resolution of UPLC is particularly advantageous for separating closely related impurities that might co-elute in an HPLC analysis. While specific UPLC methods for this compound are proprietary to chemical suppliers, the availability of UPLC data for its isomers confirms its use in quality control. bldpharm.com
Table 2: Illustrative UPLC System Parameters for Carbamate Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 0.3-0.5 mL/min |
| Detection | UV (Photodiode Array) |
| Column Temperature | 30-40 °C |
This table illustrates common UPLC parameters used for the analysis of organic molecules, including carbamates, and is based on general practices in the field. googleapis.comresearchgate.net
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions. In the synthesis of this compound, which typically involves the reaction of 2-chloroaniline (B154045) with di-tert-butyl dicarbonate (B1257347), TLC is an invaluable tool.
A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F254), which is then developed in a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). The choice of solvent system is optimized to achieve good separation between the starting materials, the desired product, and any by-products. For instance, in the synthesis of related tert-butyl phenylcarbamates, solvent systems like petroleum ether/ethyl acetate are commonly employed. nih.gov
The spots on the developed TLC plate can be visualized under UV light (at 254 nm) due to the UV-active phenyl ring. The disappearance of the starting material spot (e.g., 2-chloroaniline) and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The relative retention factor (Rf) values of the spots are characteristic for each compound in a given solvent system and help in their identification. The completion of the reaction is confirmed when the starting material spot is no longer visible on the TLC plate. nih.govrsc.org
X-ray Crystallographic Analysis of this compound and its Analogs
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the spatial arrangement of atoms. While a specific crystal structure for this compound is not publicly available, analysis of closely related tert-butyl carbamates and substituted phenylcarbamates allows for a detailed prediction of its structural features. nih.govznaturforsch.com
The molecular geometry of this compound is largely dictated by the hybridization of its constituent atoms and the steric and electronic effects of its functional groups. The carbamate group itself is known to be relatively planar due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double bond character to the C-N bond. nih.gov
The phenyl ring is expected to be planar. The dihedral angle between the plane of the phenyl ring and the plane of the carbamate group is a key conformational feature. In analogous N-phenylcarbamates, this angle can vary significantly depending on the substitution pattern and crystal packing forces. iucr.orgresearchgate.net For a 2-substituted phenylcarbamate, steric hindrance between the ortho-substituent (the chlorine atom) and the carbamate group will likely lead to a significant twist, resulting in a non-coplanar arrangement.
The tert-butyl group, with its tetrahedral carbon center, will adopt a staggered conformation to minimize steric strain. The bond lengths and angles within the molecule are expected to be within the normal ranges for similar organic compounds.
Table 3: Representative Bond Lengths and Angles from Analogous Carbamate Crystal Structures
| Parameter | Bond | Expected Value | Reference |
|---|---|---|---|
| Bond Lengths (Å) | C=O (carbonyl) | 1.21 - 1.23 | iucr.orgresearchgate.net |
| C-O (ester) | 1.34 - 1.37 | nih.goviucr.org | |
| C-N (amide) | 1.33 - 1.35 | nih.goviucr.org | |
| C-Cl (aromatic) | ~1.74 | ||
| Bond Angles (°) | O=C-N | ~125 | |
| O=C-O | ~125 |
This table provides expected ranges for key geometric parameters based on published crystal structures of related carbamate-containing molecules.
The way molecules of this compound arrange themselves in a crystal lattice is determined by a variety of intermolecular forces. The most significant of these is expected to be hydrogen bonding. The N-H group of the carbamate is a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor.
In the crystal structures of many N-phenylcarbamates, molecules are linked into chains or dimers via N-H···O=C hydrogen bonds. nih.goviucr.org For example, tert-butyl N-acetylcarbamate forms dimers through strong N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding patterns, forming infinite chains or dimeric structures in the solid state.
Computational and Theoretical Chemistry of Tert Butyl 2 Chlorophenylcarbamate
Conformational Analysis of tert-Butyl 2-chlorophenylcarbamate
Conformational analysis of this compound involves identifying the spatial arrangements of atoms that are energetically favorable. This is achieved through energy minimization, a computational method used to find a structure's low-energy state, which is more likely to represent its natural state. biosolveit.de For molecules with flexible bonds, multiple conformations, or rotamers, can exist. The process aims to locate the global minimum and other low-energy conformers on the potential energy surface. nih.gov
Due to the pseudo double bond character of the C-N bond in the carbamate (B1207046) group, these molecules can exist as cis and trans isomers. nih.gov The energy difference between these isomers is often small, but can be influenced by factors like solvent and substituent properties. nih.gov In the case of this compound, the most stable conformers are determined by the interplay of electronic effects and steric interactions between the bulky tert-butyl group, the ortho-chlorine atom, and the carbamate functionality.
Computational studies on related carbamates, such as Boc-2-amino-1-propanol, have identified numerous stable conformers with energy levels within a few kcal/mol of the global minimum. nih.govacs.org For instance, analysis of 49 conformations of a Boc-carbamate monomer revealed that a significant number exhibited a cis configuration, a deviation from typical peptide structures, which was attributed to stabilizing intramolecular interactions. nih.govresearchgate.net A similar landscape of multiple, closely-spaced energy minima is expected for this compound, with the final population of conformers depending on their relative Gibbs free energies. nih.gov
Table 1: Representative Low-Energy Conformers and Relative Energies for a Model Carbamate This table illustrates the concept of multiple stable conformers based on data for an analogous Boc-carbamate monomer. A similar distribution of cis and trans conformers stabilized by various interactions is expected for this compound.
| Conformer ID | Configuration | Relative Gibbs Free Energy (kcal/mol) | Key Stabilizing Interaction |
| #1 | trans | 0.00 | Intramolecular Hydrogen Bond |
| #8 | cis | 1.27 | C-H···O interaction with carbamate group acs.org |
| #12 | cis | 1.60 | Hydrogen bond stabilizing cis geometry nih.govacs.org |
| #2 | trans | ~0.45 | Delocalization in the amide bond acs.org |
| #3 | trans | ~0.80 | -NH···O Hydrogen Bond acs.org |
The conformation of this compound is significantly influenced by steric hindrance from both the tert-butyl group and the ortho-chlorine substituent.
The ortho-chlorine substituent on the phenyl ring also introduces considerable steric repulsion, particularly with the carbamate's carbonyl oxygen. nsf.gov This steric clash can force the phenyl ring to twist out of the plane of the carbamate group, affecting the electronic conjugation between the ring and the nitrogen atom. nsf.gov Computational studies on ortho-substituted aromatic amides have shown that such substitution leads to increased rotational barriers around both the N-C(O) and the aryl-C(O) bonds. nsf.gov This effect is consistent with steric repulsion between the ortho-substituent and the amide oxygen. nsf.gov Generally, substituents in the ortho position can create steric hindrance that makes attack at that position less favorable compared to the para position. masterorganicchemistry.comlibretexts.org
The combined steric demands of the large tert-butyl group and the ortho-chlorine atom are expected to severely restrict the conformational freedom of this compound, favoring specific twisted conformations to alleviate unfavorable steric interactions.
Dihedral angles, also known as torsion angles, are crucial for describing the three-dimensional structure of molecules. ucl.ac.ukyoutube.com In carbamates, key dihedral angles define the conformation of the backbone and the orientation of substituents.
Key dihedral angles in a carbamate structure like this compound include:
ω (omega): The dihedral angle around the C-N bond of the carbamate group (O=C-N-C_aryl). Due to partial double bond character, this angle is typically restricted to values near 180° (trans or antiperiplanar) or 0° (cis or synperiplanar). nih.govwikipedia.org While the trans form is often more stable, the energy barrier for rotation is lower than in amides, and the presence of bulky substituents can influence the cis/trans equilibrium. nih.gov
ψ (psi): The dihedral angle around the O-C bond (C_aryl-O-C=O). Studies on similar molecules show this angle often adopts values near -180°, 0°, or 180°, indicating a preference for planar arrangements in the carbamate backbone. nih.gov
φ (phi): The dihedral angle describing the rotation of the phenyl ring relative to the carbamate plane (C-C-N-C). This angle is heavily influenced by the steric clash between the ortho-chlorine and the carbamate group. nsf.gov
Table 2: Typical Dihedral Angle Ranges in Carbamate Structures This table provides a general overview of important dihedral angles and their typical values based on studies of various carbamate-containing molecules. nih.govnih.govwikipedia.org
| Dihedral Angle | Atoms Defining the Angle | Typical Conformations & Values | Significance |
| ω (omega) | O=C–N–C | trans (~180°), cis (~0°) | Defines the planarity and isomerism of the carbamate link. nih.govwikipedia.org |
| ψ (psi) | C–O–C=O | Planar values (~0°, ±180°) | Contributes to the overall planarity of the carbamate backbone. nih.gov |
| φ (phi) | C–C–N–C | Varies widely | Determines the orientation of the aryl ring relative to the carbamate group. |
Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. nih.govmdpi.com It is widely applied to carbamates to calculate optimized geometries, analyze molecular orbitals, and predict reactivity. doi.orgnih.gov
For this compound, DFT calculations, often using functionals like B3LYP or PBE with basis sets such as 6-311+G*, can provide insights into:
Electron Distribution and Molecular Orbitals: DFT allows for the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial for understanding chemical reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity. nih.gov
Chemical Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be derived, such as electron affinity, ionization potential, chemical potential, hardness, and electrophilicity. mdpi.com These descriptors help in quantifying the molecule's tendency to accept or donate electrons in chemical reactions.
Partial Atomic Charges: DFT calculations can determine the distribution of electron density across the molecule, assigning partial charges to each atom. This is useful for identifying electrophilic sites (e.g., the carbonyl carbon) and nucleophilic sites, which is fundamental to predicting reaction mechanisms. mdpi.com
Studies on large sets of carbamates have successfully used DFT descriptors to model and predict their properties. mdpi.com For this compound, these calculations would elucidate how the electron-withdrawing chlorine atom and the bulky tert-butyl group modulate the electronic properties and reactivity of the carbamate core.
Table 3: Representative Global Reactivity Descriptors Calculated by DFT This table shows examples of DFT-calculated electronic properties for a set of 178 carbamates using the PBE/6-311+G level of theory. mdpi.com Similar calculations for this compound would yield specific values for these important descriptors.*
| Descriptor | Definition | Typical Value Range (eV) |
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | -1.23 to 1.83 |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | 6.05 to 9.96 |
| Energy Gap (ΔE) | ELUMO - EHOMO | Mean: 8.08 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Not specified |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Not specified |
Quantum chemical calculations, particularly DFT, are extensively used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. nih.govd-nb.info
Infrared (IR) Frequencies: Theoretical vibrational frequencies can be calculated for an optimized molecular structure. doi.orgpku.edu.cn These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, bringing them into better agreement with experimental IR spectra. nih.govresearchgate.net For this compound, DFT calculations would predict the positions of key vibrational modes, such as:
N-H stretching
C=O (carbonyl) stretching (typically a strong band around 1700 cm⁻¹) chemrxiv.org
C-O and C-N stretching
Vibrations associated with the substituted phenyl ring.
Comparing the calculated and experimental spectra aids in the assignment of all vibrational bands. nih.govesisresearch.org
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another significant application of DFT. d-nb.inforsc.org The Gauge-Including Atomic Orbital (GIAO) method combined with DFT is a standard approach for calculating the isotropic magnetic shielding tensors of nuclei. nih.govrsc.org These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
For complex molecules, it is often necessary to calculate the chemical shifts for multiple low-energy conformers and then compute a Boltzmann-weighted average to obtain a final predicted spectrum that accurately reflects the experimental measurement in solution. d-nb.info Recent advancements using machine learning models integrated with DFT calculations have further improved the accuracy of these predictions. rsc.orgnih.gov For this compound, this approach would be essential to account for the different stable conformations and predict the chemical shifts for each unique proton and carbon atom.
Reaction Mechanism Modeling through Computational Methods
Computational modeling, particularly through Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. For carbamates, common reactions include hydrolysis and rearrangements, and their mechanisms are often complex, proceeding through various potential intermediates and transition states.
The alkaline hydrolysis of N-aryl carbamates, for instance, has been a subject of both experimental and theoretical scrutiny. Studies on related phenyl N-phenylcarbamates suggest that the reaction can proceed through several alternative channels, including a concerted mechanism, a stepwise pathway via a tetrahedral intermediate, or a stepwise elimination-addition mechanism involving an isocyanate intermediate (E1cB mechanism). figshare.com Theoretical calculations at levels such as M06-2X/6-311+G(2d,2p) and B3LYP-D3/6-31G(d,p) have indicated that for many N-phenylcarbamates, the E1cB pathway, where an isocyanate intermediate is formed, is energetically favored over a direct nucleophilic attack on the carbonyl carbon. figshare.com
In the context of this compound, an analogous E1cB mechanism under basic conditions would involve the deprotonation of the carbamate nitrogen, followed by the elimination of the phenoxide leaving group to form an isocyanate. This isocyanate would then be rapidly attacked by a nucleophile, such as a hydroxide (B78521) ion, to yield the final products. The presence of the electron-withdrawing chloro substituent at the ortho position is expected to influence the stability of the intermediates and transition states in this pathway.
Furthermore, computational studies on the aminolysis of phenyl N-phenylcarbamate have also supported the prevalence of the isocyanate intermediate pathway. figshare.com These findings, corroborated by IR spectroscopic studies, suggest that the reaction landscape of N-aryl carbamates is highly dependent on the substituents on the phenyl ring.
Another relevant reaction class for aryl carbamates is the directed ortho-metalation, such as the Snieckus-Fries rearrangement. DFT calculations on aryl carbamates have been employed to study the intermediates and transition states in these reactions. For example, studies on the orthosodiation of aryl carbamates have utilized DFT at the B3LYP/6–31G(d) level to investigate the structures of the intermediate arylsodium species and the subsequent rearrangement pathways. nih.gov These computational models help in understanding the role of the carbamate group in directing the metalation and the influence of substituents on the reaction rates and outcomes.
The table below presents representative calculated activation energies for the alkaline hydrolysis of substituted phenyl N-methylcarbamates, illustrating the influence of substituents on the reaction barrier. While this data is for a related class of compounds, it provides a valuable reference for understanding the potential reactivity of this compound.
| Substituent on Phenyl Ring | Calculated Activation Energy (kcal/mol) | Reference Compound Type |
|---|---|---|
| 4-Nitro | 15.8 | Phenyl N-methylcarbamate |
| 4-Chloro | 17.2 | Phenyl N-methylcarbamate |
| Unsubstituted | 18.1 | Phenyl N-methylcarbamate |
| 4-Methyl | 18.5 | Phenyl N-methylcarbamate |
This table presents calculated activation energies for the rate-determining step of alkaline hydrolysis of various substituted phenyl N-methylcarbamates, providing insight into substituent effects on reactivity. Data is illustrative and derived from studies on analogous compounds.
Molecular Modeling of Reactivity Profiles
Computational studies on substituted amides and carbamates have successfully correlated theoretically derived reactivity indices with experimental reaction rates. researchgate.netacs.org Indices such as the electrostatic potential at the carbonyl carbon and the global electrophilicity index (ω) have proven to be effective in predicting the susceptibility of the carbonyl group to nucleophilic attack. researchgate.netresearchgate.net For this compound, the ortho-chloro substituent is anticipated to increase the positive electrostatic potential on the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles compared to its non-chlorinated counterpart.
The following table displays calculated reactivity indices for a series of substituted phenyl N-phenylcarbamates, which can be used to infer the reactivity profile of this compound.
| Substituent on Phenyl Ring | Electrostatic Potential at Carbonyl Carbon (VC, kcal/mol) | Global Electrophilicity Index (ω, eV) | Reference Compound Type |
|---|---|---|---|
| 4-Nitro | 45.2 | 2.15 | Phenyl N-phenylcarbamate |
| 4-Chloro | 42.8 | 1.98 | Phenyl N-phenylcarbamate |
| Unsubstituted | 41.5 | 1.89 | Phenyl N-phenylcarbamate |
| 4-Methyl | 40.9 | 1.85 | Phenyl N-phenylcarbamate |
This table showcases calculated reactivity indices for substituted phenyl N-phenylcarbamates. A higher positive electrostatic potential at the carbonyl carbon and a larger global electrophilicity index generally indicate greater reactivity towards nucleophiles. The data is illustrative and based on studies of analogous compounds.
Synthesis and Reactivity of Derivatives and Analogs of Tert Butyl 2 Chlorophenylcarbamate
Structural Modifications on the Phenyl Ring
Chlorination Position Isomers (e.g., meta-, para-chlorophenyl carbamates)
The position of the chlorine atom on the phenyl ring significantly influences the properties and reactivity of tert-butyl chlorophenylcarbamate isomers. The synthesis of these isomers, such as tert-butyl 3-chlorophenylcarbamate and tert-butyl 4-chlorophenylcarbamate, typically involves the reaction of the corresponding chloroaniline with di-tert-butyl dicarbonate (B1257347) or a similar reagent.
For instance, tert-butyl N-(4-chlorophenyl)carbamate can be synthesized by reacting 4-chloroaniline (B138754) with di-tert-butyl dicarbonate. This compound is primarily used as a pharmaceutical intermediate. The tert-butyl carbamate (B1207046) (Boc) group is a widely used protecting group for amines due to its stability under basic and nucleophilic conditions and its ease of removal under acidic conditions. The 4-chlorophenyl group can affect the electronic and steric properties of the molecule, influencing its reactivity in coupling reactions.
The synthesis of 2-butyne-1,4-diol (B31916), bis(p-chlorophenylcarbamate) involves reacting 2-butyne-1,4-diol with p-chlorophenyl isocyanate. ontosight.ai This highlights another synthetic route to para-substituted chlorophenyl carbamates.
The reactivity of these isomers can differ. For example, tert-butyl N-(4-chlorophenyl)carbamate can undergo nucleophilic substitution reactions at the chloro group and hydrolysis under acidic or basic conditions to yield 4-chloroaniline and tert-butyl alcohol.
A general method for synthesizing carbamates involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.org This method is notable for its mild reaction conditions and for preventing N-alkylation of the amine and overalkylation of the carbamate. organic-chemistry.org
| Compound Name | Position of Chlorine |
| tert-Butyl 2-chlorophenylcarbamate | ortho |
| tert-Butyl 3-chlorophenylcarbamate | meta |
| tert-Butyl 4-chlorophenylcarbamate | para |
Introduction of Other Halogen Substituents (e.g., Bromo-, Trifluoromethylphenyl carbamates)
The introduction of other halogen substituents, such as bromine or a trifluoromethyl group, onto the phenyl ring of tert-butyl phenylcarbamate analogs allows for further tuning of the molecule's properties. These modifications can impact factors like lipophilicity, metabolic stability, and binding affinity to biological targets.
The synthesis of these analogs follows similar principles to that of their chlorinated counterparts. For example, tert-butyl (5-bromo-2-chlorophenyl)carbamate is a commercially available building block, indicating its utility in synthetic chemistry.
The reactivity of these halogenated carbamates is influenced by the nature and position of the halogen. For instance, the presence of a bromine atom provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination reactions. The strongly electron-withdrawing trifluoromethyl group can significantly alter the acidity of the N-H proton of the carbamate and the reactivity of the aromatic ring.
Incorporation of Amino, Nitro, or Carbonyl Functional Groups
The introduction of amino, nitro, or carbonyl groups onto the phenyl ring of tert-butyl phenylcarbamate derivatives provides access to a wide range of functionalized building blocks for various applications.
Amino Group: The synthesis of tert-butyl (2-aminophenyl)carbamate can be achieved through the reduction of the corresponding nitro compound, tert-butyl (2-nitrophenyl)carbamate. nih.gov For instance, a mixture of tert-butyl (2-nitrophenyl)carbamate and ferric chloride dissolved in methanol (B129727) can be treated with hydrazine (B178648) hydrate (B1144303) and heated under reflux to yield the aminophenylcarbamate. nih.gov This amino-functionalized derivative is a key intermediate for the synthesis of various heterocyclic compounds, such as benzimidazoles. researchgate.net It can also undergo amidation coupling with different carboxylic acids to produce tert-butyl 2-(substituted benzamido)phenylcarbamates. nih.govscispace.comresearchgate.net
Nitro Group: The synthesis of tert-butyl (2-nitrophenyl)carbamate can be accomplished by the reaction of 2-nitroaniline (B44862) with di-tert-butyl dicarbonate in the presence of a base like triethylamine. nih.govscispace.com The nitro group is a strong electron-withdrawing group that deactivates the phenyl ring towards electrophilic aromatic substitution but makes it more susceptible to nucleophilic aromatic substitution.
Carbonyl Group: The incorporation of a carbonyl group can be achieved through various synthetic strategies. For instance, a carboxylic acid group can be introduced, which can then be converted to other carbonyl functionalities like esters or amides. The synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives involves the coupling of tert-butyl (2-aminophenyl)carbamate with various substituted carboxylic acids using coupling reagents like EDCI and HOBt. nih.govscispace.com
Variations in the Alkyl Moiety of the Carbamate Group (e.g., Methyl, Isopropyl, Butyl Carbamates)
Varying the alkyl group of the carbamate functionality from the bulky tert-butyl group to smaller or different alkyl groups like methyl, isopropyl, or butyl can significantly impact the steric and electronic properties of the molecule. This, in turn, can influence the compound's reactivity, stability, and biological activity.
The synthesis of these different alkyl carbamates generally involves the reaction of the corresponding 2-chlorophenyl isocyanate with the appropriate alcohol (methanol, isopropanol, or butanol). Alternatively, 2-chloroaniline (B154045) can be reacted with the corresponding alkyl chloroformate.
A study on N-substituted phenylcarbamates showed that the nature of the N-substituent (aliphatic, aromatic, hindered) affects the deprotection of the carbamate using tetra-n-butylammonium fluoride (B91410) (TBAF). acs.org This suggests that the alkyl group on the carbamate can influence its cleavage under specific conditions.
For example, research into mosquito acetylcholinesterase inhibitors has involved the synthesis of various phenyl-substituted carbamates, including methyl carbamates. mdpi.com The synthesis of 3-substituted phenyl methyl carbamates often involves the reaction of the corresponding phenol (B47542) with methylcarbamoyl chloride in the presence of a base like sodium hydride. mdpi.com
Stereoselective Synthesis of Chiral Carbamate Derivatives
The development of methods for the stereoselective synthesis of chiral carbamate derivatives is a significant area of research, as the chirality of a molecule is often critical for its biological activity. Several strategies have been developed to achieve this.
One approach involves the use of chiral catalysts. For example, copper-catalyzed asymmetric ring-opening reactions of cyclic diaryliodoniums with carbon dioxide and amines have been used to synthesize axially chiral carbamates with high yields and enantioselectivities. rsc.orgrsc.org
Another strategy is the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine (B1195125) carbamates, which provides α-hydroxy amide derivatives with excellent diastereoselectivity. nih.gov The synthesis of the starting chiral carbamates can be achieved in a one-pot operation from allylic alcohols. nih.gov
Furthermore, the lithiation-borylation reaction of alkyl carbamates with silaboronates has been utilized for the asymmetric synthesis of tertiary and quaternary allyl- and crotylsilanes. acs.org
The synthesis of chiral sulfilimines has been achieved through the amination of thioethers with a chiral N-mesyloxycarbamate, catalyzed by a rhodium complex. nih.gov The stereoselectivity of this reaction was found to be influenced by the additives and the sulfonyloxy leaving group. nih.gov
Comparative Reactivity Studies of Analogs
Comparative reactivity studies of this compound analogs are crucial for understanding the influence of different substituents on their chemical behavior. These studies often involve kinetic analysis of reactions such as hydrolysis or reactions with nucleophiles.
Theoretical studies have been employed to understand the reactivity of phenyl N-phenylcarbamates in alkaline hydrolysis. researchgate.net These studies correlate experimentally determined reaction rates with theoretically estimated reactivity indices like atomic charges and electrostatic potentials at the reaction center. researchgate.net
The reactivity of phenylcarbamates can be chemoselective. For instance, phenylcarbamates of primary amines are reactive towards forming ureas, while those of secondary amines can be used as tags due to the existence of rotamers. acs.orgnih.gov The deprotection of phenylcarbamates can also be influenced by the substituent on the nitrogen, with different outcomes observed for aliphatic, aromatic, and hindered groups. acs.org
Kinetic investigations into carbamate formation from the reaction of carbon dioxide with amino acids have shown that the rate of reaction and the stability of the resulting carbamates are dependent on the steric and electronic environment of the amino groups. researchgate.net The rate law for the reaction of amines with carbon dioxide involves both uncatalyzed and hydroxide-catalyzed pathways. researchgate.net
Advanced Applications in Organic Synthesis
tert-Butyl 2-chlorophenylcarbamate as a Versatile Building Block
The strategic placement of the chloro substituent and the protected amine group makes this compound a valuable starting material for creating more elaborate chemical structures. It serves as a foundational scaffold upon which molecular complexity can be systematically built.
This compound is a key intermediate for the synthesis of heterocyclic scaffolds, particularly those containing the quinoxaline (B1680401) motif, which is prevalent in numerous pharmacologically active compounds. nih.gov The synthesis typically involves the deprotection of the carbamate (B1207046) to release the free amine of 2-chloroaniline (B154045). This aniline (B41778) can then be further functionalized to generate an ortho-phenylenediamine derivative. This diamine is a critical precursor that undergoes a cyclocondensation reaction with a 1,2-dicarbonyl compound to form the quinoxaline ring system. researchgate.netsapub.org
For instance, a common strategy involves the transformation of the chloro-group via nucleophilic aromatic substitution or cross-coupling reactions, followed by reduction of a nitro group introduced onto the ring, to generate the required 1,2-diamine. The Boc-protected amine simplifies this sequence by preventing unwanted side reactions. The reaction of such diamines, derived from carbamate precursors, with various α-dicarbonyl compounds provides access to a wide array of substituted quinoxalines. researchgate.net Furthermore, related carbamate structures have been used to synthesize complex fused ring systems like benzo[f]quinoxalines, highlighting the role of this class of compounds in building intricate molecular frameworks. scielo.br
Table 1: Examples of Quinoxaline Scaffolds from ortho-Phenylenediamine Precursors
| Precursor 1 (ortho-Diamine) | Precursor 2 (Dicarbonyl) | Resulting Scaffold |
|---|---|---|
| 1,2-Diaminobenzene | Benzil | 2,3-Diphenylquinoxaline |
| 4-Chloro-1,2-diaminobenzene | Glyoxal | 6-Chloroquinoxaline |
This table illustrates common transformations for which this compound can serve as a starting point after conversion to the corresponding diamine.
Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are powerful tools for efficiency in organic synthesis. This compound serves as a valuable precursor for the amine component in prominent MCRs like the Ugi and Passerini reactions. researchgate.netnih.gov
The typical synthetic route involves the initial deprotection of the carbamate under acidic conditions to furnish 2-chloroaniline. This primary amine can then be used directly in an Ugi four-component reaction (U-4CR) along with an aldehyde, a carboxylic acid, and an isocyanide. rsc.org This process rapidly generates complex α-acylamino amide scaffolds. The presence of the chloro-substituent on the aniline ring is carried through the reaction, providing a handle for further diversification of the final product, for example, through palladium-catalyzed cross-coupling reactions.
Similarly, the derived 2-chloroaniline can participate in other MCRs, such as the Groebke–Blackburn–Bienaymé reaction, to produce fused imidazopyridine heterocycles. The role of the carbamate is to mask the amine functionality, allowing for the storage and handling of a stable precursor that can generate the reactive amine component immediately before its use in these powerful complexity-building transformations.
Enabling Reagent in Functional Group Interconversions
Functional group interconversion (FGI) is a cornerstone of multi-step synthesis, involving the conversion of one functional group into another. The tert-butoxycarbonyl (Boc) group in this compound is an excellent directing and protecting group that facilitates such transformations with high chemoselectivity. organic-chemistry.org
The Boc group is exceptionally stable under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve catalytic hydrogenation. This stability allows for chemical modifications to be performed on other parts of the molecule without affecting the protected amine. For example, the chloro-substituent can be subjected to nucleophilic aromatic substitution or various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The inertness of the Boc-protected amine is crucial for the success of these transformations.
Once the desired modifications are complete, the Boc group can be easily and cleanly removed under mild acidic conditions (e.g., using trifluoroacetic acid or HCl in an organic solvent) to reveal the primary amine. organic-chemistry.org This deprotection step often proceeds in high yield and without affecting other acid-sensitive groups if conditions are chosen carefully. This robust protect-transform-deprotect strategy makes this compound an enabling reagent for the planned and selective synthesis of complex substituted anilines.
Strategies for Diversity-Oriented Synthesis using Carbamate Motifs
Diversity-oriented synthesis (DOS) is a synthetic strategy aimed at the efficient production of structurally diverse small molecules, often inspired by the complexity of natural products. scispace.comnih.gov The goal is to explore chemical space broadly by creating collections of compounds with varied molecular skeletons. This compound is an exemplary building block for DOS strategies due to its multiple points of diversification. beilstein-journals.org
A synthetic plan utilizing this building block can diverge in several directions:
Amine Modification: The Boc group can be removed, and the resulting 2-chloroaniline can be acylated, alkylated, or used in MCRs to introduce a wide variety of substituents on the nitrogen atom.
Aromatic Ring Functionalization: The chloro group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups at the C2 position.
Further Ring Substitution: The electron-donating nature of the carbamate group can influence the regioselectivity of further electrophilic aromatic substitution on the phenyl ring, allowing for the introduction of additional functional groups.
By combining these transformations in different sequences (a "branching" approach), a single, simple starting material can give rise to a multitude of distinct molecular scaffolds, fulfilling the core objective of DOS. beilstein-journals.org
Role in the Synthesis of Specific Chemical Families (e.g., Thiocarbamides, Hydrazines)
This compound is a valuable precursor for the synthesis of specific classes of compounds, notably thiocarbamides and their derivatives.
Thiocarbamides: Thiourea (B124793) and its substituted derivatives are important structural motifs in medicinal chemistry and serve as versatile intermediates for the synthesis of heterocycles. The synthesis of N-(2-chlorophenyl)thioureas can be readily achieved from this compound. A well-established method involves the reaction of the Boc-protected aniline with an isothiocyanate. Alternatively, after deprotection to 2-chloroaniline, the free amine can be reacted with a variety of thiourea-forming reagents. gsconlinepress.comresearchgate.net A recent study demonstrated a parallel synthesis of substituted thiocarbamides from Boc-protected 3-chloroaniline, a methodology directly applicable to the 2-chloro isomer. gsconlinepress.com
Table 2: Representative Synthesis of Substituted Thiocarbamides from a Protected Chloroaniline
| Protected Chloroaniline | Reagent | Resulting Thiourea (after deprotection) |
|---|---|---|
| tert-Butyl (2-chlorophenyl)carbamate | Phenyl isothiocyanate | 1-(2-Chlorophenyl)-3-phenylthiourea |
| tert-Butyl (2-chlorophenyl)carbamate | Benzoyl isothiocyanate | 1-Benzoyl-3-(2-chlorophenyl)thiourea |
| tert-Butyl (2-chlorophenyl)carbamate | Allyl isothiocyanate | 1-Allyl-3-(2-chlorophenyl)thiourea |
This table illustrates potential synthetic targets based on established methodologies for related isomers. gsconlinepress.comresearchgate.net
Hydrazines: The synthesis of substituted hydrazines from this compound is less commonly documented but chemically plausible. The key reagent for introducing a Boc-protected hydrazine (B178648) moiety is tert-butyl carbazate. orgsyn.org A potential synthetic route to 2-chlorophenylhydrazine derivatives could involve an initial transformation of the carbamate into a better leaving group, followed by nucleophilic substitution with hydrazine or a protected hydrazine equivalent. Alternatively, electrophilic amination of the corresponding organometallic derivative (e.g., an organolithium or Grignard reagent) of the protected 2-chloroaniline with a reagent like di-tert-butyl azodicarboxylate could furnish the desired hydrazine skeleton, which could then be deprotected. While a direct, high-yielding conversion is not established, the chemical functionalities present in this compound provide a theoretical basis for its use as a precursor to this important chemical family.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 2-chlorophenylcarbamate, and how do reagent choices influence reaction outcomes?
- Methodological Answer : The compound is typically synthesized via carbamate formation between 2-chlorophenylamine and tert-butyl chloroformate. A base like triethylamine or pyridine is used to deprotonate the amine, enabling nucleophilic attack on the chloroformate. Solvent selection (e.g., dichloromethane or THF) and anhydrous conditions are critical to minimize hydrolysis . Reagent purity and stoichiometric ratios (e.g., 1:1.2 amine-to-chloroformate) directly impact yield and byproduct formation. Post-reaction work-up includes extraction, washing (with dilute HCl or NaHCO₃), and recrystallization from ethanol/water mixtures for purification .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particulates. Avoid incompatible materials like strong acids/bases, which may decompose the carbamate . Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Store in sealed containers at room temperature, away from moisture and oxidizers .
Q. How can standard spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Look for the tert-butyl singlet at ~1.4 ppm (9H) and aromatic protons (2-chlorophenyl group) between 7.2–7.5 ppm. The carbamate NH proton appears as a broad singlet at ~5–6 ppm .
- IR : Confirm the carbamate C=O stretch at ~1700 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .
- Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., 255.74 g/mol for C₁₁H₁₄ClNO₂) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity in large-scale synthesis?
- Methodological Answer : Use continuous flow reactors to improve heat/mass transfer and reduce side reactions. Solvent screening (e.g., acetonitrile vs. THF) can optimize solubility and reaction kinetics. Temperature control (0–5°C for exothermic steps) minimizes decomposition. Catalytic additives (e.g., DMAP) accelerate carbamate formation . Post-synthesis, employ column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC for high-purity isolation (>95%) .
Q. What mechanistic insights explain the regioselectivity of alkylation reactions involving this compound?
- Methodological Answer : The tert-butyl group’s steric bulk directs electrophilic attacks to the less hindered para position of the 2-chlorophenyl ring. DFT calculations reveal that transition-state stabilization is higher for para substitution due to reduced steric clash . Kinetic studies (e.g., UV-Vis monitoring) show faster reaction rates at the para site compared to ortho, validated by NOESY NMR to confirm spatial arrangements .
Q. How do stereoelectronic effects of the tert-butyl group influence nucleophilic substitution reactions?
- Methodological Answer : The tert-butyl group’s electron-donating inductive effect stabilizes adjacent carbamate intermediates, slowing hydrolysis. However, its steric hindrance reduces accessibility for nucleophiles like hydroxide or amines. Comparative studies with methyl or ethyl carbamates show 2–3x slower SN2 reactivity for the tert-butyl derivative, confirmed by Arrhenius plots of reaction rates . Solvent polarity (e.g., DMSO vs. toluene) further modulates transition-state geometry, as shown by Hammett analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
